3-Methyl-3-phenylpiperidine;hydrochloride
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Overview
Description
3-Methyl-3-phenylpiperidine;hydrochloride is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various therapeutic agents .
Mechanism of Action
Target of Action
3-Methyl-3-phenylpiperidine hydrochloride is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that piperidine derivatives, such as meperidine, function as analgesics as a result of central nervous system (cns) μ-opioid receptor agonism, leading to inhibition of ascending pain pathways, altering pain perception, and resulting in cns depression .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
It’s worth noting that piperidine derivatives, such as meperidine, may produce less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenylpiperidine;hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form the piperidine ring . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions and catalytic hydrogenation processes. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phenylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of piperidinones, while reduction can yield various substituted piperidines .
Scientific Research Applications
3-Methyl-3-phenylpiperidine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Meperidine: An opioid analgesic with a similar piperidine structure.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Uniqueness
3-Methyl-3-phenylpiperidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
3-methyl-3-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(8-5-9-13-10-12)11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFITMXHPZQMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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